An In-depth Technical Guide to 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 73265-15-3)
An In-depth Technical Guide to 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 73265-15-3)
Executive Summary & Compound Identification
This technical guide provides a comprehensive overview of the chemical intermediate 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline , identified by its Chemical Abstracts Service (CAS) number 73265-15-3 . It is crucial to note that while the CAS number is the definitive identifier, the nomenclature can vary. The specified CAS number is authoritatively linked to a structure containing three chlorine atoms, as detailed in this guide.[1][2]
This molecule is a highly functionalized aromatic compound, notable for its dense incorporation of synthetically valuable motifs: a dichloroaniline core, a trifluoromethyl-substituted pyridine ring, and an ether linkage that bridges these two systems. The presence of the trifluoromethyl (-CF3) group is particularly significant in modern drug design, as it can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity.[3] This guide will delineate the compound's physicochemical properties, propose a robust synthetic pathway, outline protocols for its analytical characterization, discuss its potential applications in research and development, and summarize critical safety and handling procedures.
Physicochemical & Spectroscopic Properties
The intrinsic properties of a compound dictate its behavior in both chemical and biological systems. The data for CAS 73265-15-3 are summarized below.
Key Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 73265-15-3 | |
| Molecular Formula | C₁₂H₆Cl₃F₃N₂O | |
| Molecular Weight | 357.55 g/mol | |
| Physical Form | Solid | |
| Melting Point | 143 - 146 °C | |
| IUPAC Name | 3,5-dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline | N/A |
| InChI Key | KCLWRVQIRVOVLJ-UHFFFAOYSA-N |
Spectroscopic Characterization: A Validating Workflow
Structural confirmation is paramount. A multi-technique approach ensures the unambiguous identification of the target molecule. The following workflow represents a self-validating system for structural elucidation.
Caption: Workflow for Spectroscopic Structure Verification.
While specific experimental spectra are not publicly available, the expected data can be predicted based on the known structure. This predictive analysis is fundamental to experimental design.
| Technique | Predicted Observations & Rationale |
| ¹H NMR | ~7.0-8.5 ppm: Multiple signals corresponding to the aromatic protons on the aniline and pyridine rings. ~4.0-5.0 ppm: A broad singlet for the two amine (-NH₂) protons, which is exchangeable with D₂O. |
| ¹³C NMR | ~12 signals: Expect approximately 12 distinct carbon signals, accounting for potential symmetry. ~115-160 ppm: Signals for the sp² hybridized carbons of the aromatic rings. ~124 ppm (quartet): The characteristic signal for the -CF₃ carbon, split by the three fluorine atoms. |
| ¹⁹F NMR | ~ -60 to -70 ppm: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group. |
| Mass Spec. | M⁺ peak at m/z ~357: The molecular ion peak. Isotopic Pattern: A distinctive cluster of peaks (M, M+2, M+4, M+6) due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes), providing definitive evidence of the chlorine count. |
| FTIR | ~3350-3450 cm⁻¹: Two N-H stretching bands for the primary amine. ~1600 cm⁻¹: C=C and C=N aromatic ring stretches. ~1250-1000 cm⁻¹: Strong C-O (aryl ether) and C-F (-CF₃) stretching bands. |
Synthesis and Purification
The synthesis of this molecule logically proceeds via a nucleophilic aromatic substitution (SₙAr) reaction, a cornerstone of medicinal chemistry for constructing aryl ethers.
uomini Retrosynthetic Analysis
The most strategic disconnection is at the aryl ether bond, yielding two key starting materials: a nucleophile (a substituted aminophenol) and an electrophile (a substituted pyridine).
Caption: Retrosynthetic approach for the target molecule.
Experimental Protocol: Representative Synthesis
This protocol describes a standard, field-proven method for SₙAr reactions. The choice of a polar aprotic solvent is critical to stabilize the charged intermediate (Meisenheimer complex), while a non-nucleophilic base is used to deprotonate the phenol without competing in the reaction.
Materials:
-
4-Amino-2,6-dichlorophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-amino-2,6-dichlorophenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to create a slurry.
-
Addition of Electrophile: Add 2,3-dichloro-5-(trifluoromethyl)pyridine (1.05 eq) to the reaction mixture. The pyridine ring is highly electron-deficient due to the trifluoromethyl group and the ring nitrogen, making the C2 position exceptionally electrophilic and susceptible to nucleophilic attack.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water (3x) and brine (1x). The aqueous washes remove the DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure 3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline.
Applications & Potential Biological Significance
While this specific compound (CAS 73265-15-3) is primarily classified as a research chemical or intermediate, its structural components are prevalent in molecules with established biological activity. Its value lies in its potential as a sophisticated building block for drug discovery campaigns.
-
Pesticide and Agrochemical Synthesis: The 2,6-dichloro-4-(trifluoromethyl)aniline substructure is a crucial intermediate for manufacturing potent insecticides like Fipronil.[6][7] This suggests that derivatives of the title compound could be explored in agrochemical research.
-
Pharmaceutical Scaffolding: The dichloro-pyridinyl motif is found in highly selective phosphodiesterase 4 (PDE4) inhibitors, which have been investigated for treating asthma and COPD.[8] The title compound provides a scaffold that could be elaborated to target similar enzymes.
-
Kinase Inhibitor Development: Many FDA-approved kinase inhibitors feature a substituted aniline core linked to a heterocyclic ring system. The aniline nitrogen serves as a key hydrogen bond donor for interacting with the hinge region of the kinase ATP-binding pocket. The trifluoromethyl group can enhance binding through favorable interactions and improve pharmacokinetic properties.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Safety, Handling, and Storage
Proper handling of this chemical is essential to ensure laboratory safety. The following guidelines are based on available safety data for the compound and its structural analogs.[5][9]
Hazard Identification
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
-
-
Pictogram: GHS07 (Exclamation Mark)
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Wear a lab coat. Avoid exposing skin.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and dark place away from incompatible materials.
-
For long-term stability, storage at 2-8°C in an inert atmosphere is recommended for related compounds.[10]
Conclusion
3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline (CAS 73265-15-3) is a structurally complex and synthetically valuable chemical intermediate. Its combination of a halogenated aniline and a trifluoromethyl-pyridine moiety makes it an attractive starting point for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While data on its direct applications are limited, a thorough understanding of its properties, synthesis, and handling, as detailed in this guide, provides researchers with the foundational knowledge required to leverage its potential in advanced research and development programs.
References
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PubChem. (n.d.). 3,5-Dichloro-4-((6-chloro-5-isopropylpyridazin-3-yl)oxy)aniline. Retrieved from [Link]
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PubMed. (2002). Pharmacology of N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide (SCH 351591), a novel, orally active phosphodiesterase 4 inhibitor. Retrieved from [Link]
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Molecules. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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